molecular formula C14H16N2O4 B5704296 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide

3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No. B5704296
M. Wt: 276.29 g/mol
InChI Key: RTTLBLGLADRXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a potent and selective inhibitor of the EGFR T790M mutation, which is commonly associated with resistance to first-generation EGFR inhibitors. AZD9291 has shown promising results in preclinical studies and clinical trials for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.

Mechanism of Action

3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide works by irreversibly binding to the EGFR T790M mutation, which is commonly associated with resistance to first-generation EGFR inhibitors. By inhibiting the activity of the T790M mutation, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with the T790M mutation. In clinical trials, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation. However, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has also been associated with adverse effects such as diarrhea, rash, and nausea.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a potent and selective inhibitor of the EGFR T790M mutation, making it a valuable tool for studying the mechanisms of resistance to first-generation EGFR inhibitors. However, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is also a highly specific inhibitor, which may limit its use in studying other EGFR mutations or other signaling pathways.

Future Directions

1. Combination therapy: 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has shown promising results in combination with other targeted therapies, such as MEK inhibitors or immune checkpoint inhibitors. Further studies are needed to determine the optimal combination and dosing regimens.
2. Resistance mechanisms: Despite its high potency and selectivity, resistance to 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can still occur. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
3. Biomarkers: 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to be effective in NSCLC patients with the T790M mutation, but not all patients with the mutation respond to the drug. Further studies are needed to identify biomarkers that can predict response to 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide and guide patient selection.
4. Other cancer types: While 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been primarily studied in NSCLC, the EGFR T790M mutation is also found in other cancer types. Further studies are needed to determine the efficacy of 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in these other cancer types.

Synthesis Methods

3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is synthesized through a multi-step process that involves the coupling of 4-methoxyphenol with 5-methyl-3-isoxazolecarboxylic acid, followed by the protection of the resulting carboxylic acid with a tert-butyl group. The protected intermediate is then coupled with (R)-3-chloro-1,2-propanediol to form the final product.

Scientific Research Applications

3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M mutation. In preclinical studies, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has shown potent and selective inhibition of the T790M mutation, with minimal activity against wild-type EGFR. In clinical trials, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation.

properties

IUPAC Name

3-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10-9-13(16-20-10)15-14(17)7-8-19-12-5-3-11(18-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTLBLGLADRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.